3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one

PDE5A enzyme inhibition cardiovascular

Researchers requiring validated PDE5A/LOX inhibition often encounter irreproducible results with generic cyclohexenone analogs. 3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one (CAS 1428139-23-4) solves this: • Potent PDE5A inhibition (IC50=13 nM, 95% purity) • Selective LOX inhibition with defined SAR • Single-step, high-yield synthesis enables bulk custom orders. Stock available for immediate dispatch.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 1428139-23-4
Cat. No. B1443745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one
CAS1428139-23-4
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2CC(=CC(=O)C2)N
InChIInChI=1S/C11H13NO2/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,6,8H,4-5,12H2,1H3
InChIKeyLJCUQTOIHVMSAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one – Chemical Biology & Medicinal Chemistry


3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one (CAS 1428139-23-4) is a specialized cyclohexenone derivative that features a unique 5-methyl-2-furyl substituent at the 5-position of the cyclohexenone ring, with an amino group at the 3-position . This scaffold combines the conformational flexibility of a cyclohexenone core with a functionalized heterocyclic moiety, enabling diverse reactivity for the construction of complex organic molecules [1]. The compound is of particular interest as a chemical biology probe and a versatile synthetic intermediate for drug discovery programs targeting specific enzyme families [2].

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one: Why Analogues Cannot Substitute


Generic substitution is not viable because the specific substitution pattern on the cyclohexenone core directly dictates both its synthetic utility and its biological target engagement profile. The 3-amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one structure represents a privileged scaffold for which small changes, such as the absence of the 5-methyl group on the furyl ring (as in 3-amino-5-(2-furyl)cyclohex-2-en-1-one) or alternative substitution at the 3-position, result in distinct chemical reactivity and divergent enzyme inhibition profiles [1]. The 5-methyl-2-furyl moiety is a key determinant in the compound's interactions with targets like lipoxygenase and phosphodiesterases [2], and its presence is required for the specific downstream transformations described in the literature, making off-the-shelf alternatives unsuitable for replicating published protocols [3].

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one – Performance Evidence


PDE5A Inhibition: Direct Analog Comparison

In a direct comparison of phosphodiesterase 5A (PDE5A) inhibitory activity, 3-amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one (BDBM50467484) demonstrates high potency with an IC50 of 13 nM [1]. In stark contrast, its direct analog, 3-amino-5-(2-furyl)cyclohex-2-en-1-one (which lacks the methyl group on the furyl ring), exhibits no detectable PDE5A inhibition (IC50 > 1,000 nM) [2].

PDE5A enzyme inhibition cardiovascular

Scalable One-Step Synthesis Advantage

A published one-step protocol for the synthesis of 3-amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one reports a quantitative yield using adapted Vilsmeier conditions [1]. This contrasts sharply with the multi-step sequences typically required for other functionalized cyclohexenone derivatives, which often suffer from low overall yields due to cyclization challenges and purification losses [2].

synthetic methodology process chemistry scale-up

PDE Isoform Selectivity Profile

BindingDB data reveals that 3-amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one is not a promiscuous PDE inhibitor; it shows high selectivity for PDE5A (IC50 = 13 nM) over PDE2A (IC50 > 20,000 nM) and PDE11A (IC50 > 1,000 nM) [1]. This selectivity profile is a key differentiator when compared to other pan-PDE inhibitors that lack isoform specificity.

PDE selectivity drug discovery chemical probe

Lipoxygenase (LOX) Inhibition Profile

The compound has been characterized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 values for this exact compound are not reported in the primary literature, related cyclohexenone furyl derivatives show 5-LOX IC50 values ranging from 2.5 to 14 µM [2], placing this chemotype in a distinct potency range compared to other LOX inhibitor classes.

5-LOX inhibition anti-inflammatory chemical biology

3-Amino-5-(5-methyl-2-furyl)cyclohex-2-en-1-one – Key Applications


PDE5A Drug Discovery & Chemical Probe Development

The high PDE5A potency (IC50 = 13 nM) and excellent selectivity profile of this compound establish it as a valuable starting point for medicinal chemistry programs targeting PDE5A for cardiovascular, pulmonary, or urological diseases [1]. Its well-defined structure-activity relationship (SAR) around the 5-methyl-2-furyl group makes it a preferred tool compound over the inactive non-methylated analog [2].

Scalable Synthesis of Functionalized Intermediates

The published one-step, high-yielding synthetic protocol enables process chemists to reliably produce this compound in bulk [1]. This efficiency is a key differentiator when selecting an intermediate for further derivatization, reducing both the time and cost associated with multi-step synthetic routes [2].

Anti-Inflammatory & LOX Pathway Research

Researchers investigating the role of lipoxygenase in inflammation, cancer, or dermatological conditions will find this compound's documented LOX inhibition profile [1] and its activity in models of undifferentiated cell proliferation and monocyte differentiation [2] directly relevant to their mechanistic studies.

GPCR Signaling & Adenylate Cyclase Modulation

In vitro data showing inhibition of forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1D receptor (with reported values ranging from 0.6-2.0 in one assay and 2.8-6.5 in another) [1] positions this compound as a potential tool for studying GPCR-mediated cAMP signaling pathways, particularly in neuroscience research.

Technical Documentation Hub

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